molecular formula C16H16O2 B339307 2-(3,5-Dimethylphenoxy)-1-phenylethanone

2-(3,5-Dimethylphenoxy)-1-phenylethanone

Cat. No.: B339307
M. Wt: 240.3 g/mol
InChI Key: MSBCSXRSXPNVOP-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenoxy)-1-phenylethanone is a substituted acetophenone derivative featuring a phenylethanone core linked to a 3,5-dimethylphenoxy group. The 3,5-dimethyl substitution on the phenoxy ring introduces electron-donating methyl groups, which may influence reactivity, solubility, and interactions in biological systems compared to halogenated or methoxylated analogs .

Properties

Molecular Formula

C16H16O2

Molecular Weight

240.3 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-1-phenylethanone

InChI

InChI=1S/C16H16O2/c1-12-8-13(2)10-15(9-12)18-11-16(17)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3

InChI Key

MSBCSXRSXPNVOP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OCC(=O)C2=CC=CC=C2)C

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)C2=CC=CC=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their characteristics:

Compound Name Substituents/Linker Molecular Formula Molecular Weight Melting Point (°C) Biological Activity Reference
2-(3,5-Dichlorophenoxy)-1-phenylethanone (3b) 3,5-Cl on phenoxy C₁₄H₁₀Cl₂O₂ 293.14 74–75 Not reported
2-(5-(3,5-Difluorophenyl)-2H-tetrazol-2-yl)-1-phenylethanone (24) 3,5-F; tetrazole linker C₁₅H₁₀F₂N₄O 300.27 Not reported Not reported (screened for Trypanosoma brucei inhibition)
2-(4-(3-Trifluoromethylphenyl)piperazin-1-yl)-1-phenylethanone (18) Piperazine linker; CF₃ group C₁₉H₁₉F₃N₂O 348.36 Not reported Potent analgesic (70% inhibition in writhing test)
2-{2-[2-(2,4-Dimethylphenoxy)ethoxy]-ethyl}aminopropan-1-ol (21) 2,4-Me; ethoxyethyl linker C₁₅H₂₃NO₃ 265.35 Not reported Anticonvulsant and analgesic activity
2-(4-Chlorophenyl)-1-phenylethanone (20) 4-Cl on phenyl C₁₄H₁₁ClO 230.69 Not reported Structural data only (X-ray diffraction)

Key Observations

Halogenated Derivatives (Cl, F): Chlorine and fluorine substituents (e.g., 3b, 24) introduce electron-withdrawing effects, which may influence reactivity in nucleophilic substitutions or binding to biological targets .

Linker Modifications :

  • Piperazine and Ethoxyethyl Linkers : Compounds like 18 and 21 demonstrate that introducing flexible linkers (e.g., piperazine, ethoxyethyl) enhances pharmacological activity. For example, compound 18 showed 70% inhibition in analgesic assays, likely due to improved target engagement .

Biological Activity Trends: Anticonvulsant/Analgesic Activity: Ethoxyethyl-linked 2,4-dimethylphenoxy derivatives (e.g., 21) exhibit dual anticonvulsant and analgesic effects, suggesting that substituent position (2,4 vs. 3,5) and linker length are critical for activity . Sedative Effects: 2,4-Dimethyl and 2-chloro-6-methyl derivatives in induced sedation, highlighting the impact of substituent placement on side-effect profiles .

Synthetic Yields :

  • The 3,5-dichloro analog (3b) was synthesized in 42% yield via nucleophilic aromatic substitution using K₂CO₃, suggesting that steric hindrance from bulkier groups (e.g., 3,5-dimethyl) might require optimized conditions .

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